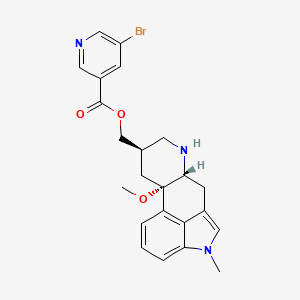
1-(5-Methylpyridin-2-yl)benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylpyridin-2-yl)benzotriazole is a heterocyclic compound that combines the structural features of benzotriazole and methylpyridine. Benzotriazole is known for its applications in corrosion inhibition, while methylpyridine is a derivative of pyridine, a basic heterocyclic organic compound. The fusion of these two structures imparts unique chemical and physical properties to this compound, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylpyridin-2-yl)benzotriazole typically involves the reaction of 5-methyl-2-pyridylamine with benzotriazole under specific conditions. One common method includes:
Diazotization: The amine group of 5-methyl-2-pyridylamine is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with benzotriazole in the presence of a base such as sodium acetate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis by providing better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Methylpyridin-2-yl)benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the methylpyridine ring.
Reduction: Reduced forms of the benzotriazole moiety.
Substitution: Substituted benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Methylpyridin-2-yl)benzotriazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor and in the development of advanced materials for electronic and photonic applications.
Wirkmechanismus
The mechanism of action of 1-(5-Methylpyridin-2-yl)benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to participate in π-π stacking interactions and hydrogen bonding allows it to bind effectively to biological targets, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Benzotriazole: Known for its corrosion inhibition properties.
Methylpyridine: A basic heterocyclic compound with various industrial applications.
Benzimidazole: Shares structural similarities with benzotriazole and is used in pharmaceuticals.
Uniqueness: 1-(5-Methylpyridin-2-yl)benzotriazole is unique due to the combination of benzotriazole and methylpyridine structures, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C12H10N4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
1-(5-methylpyridin-2-yl)benzotriazole |
InChI |
InChI=1S/C12H10N4/c1-9-6-7-12(13-8-9)16-11-5-3-2-4-10(11)14-15-16/h2-8H,1H3 |
InChI-Schlüssel |
ZFSVJMLZSZJUJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)N2C3=CC=CC=C3N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13430206.png)

![4-[(1R)-1-hydroxy-2-[4-(4-phenylmethoxyphenyl)butylamino]ethyl]benzene-1,2-diol](/img/structure/B13430216.png)
![6-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B13430231.png)

![4,5-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430239.png)

![1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid](/img/structure/B13430255.png)





